molecular formula C6H12FN B13151001 1-(2-Fluoroethyl)pyrrolidine

1-(2-Fluoroethyl)pyrrolidine

Cat. No.: B13151001
M. Wt: 117.16 g/mol
InChI Key: XPNDMPZJUBLQEY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)pyrrolidine is a fluorinated organic compound featuring a pyrrolidine ring substituted with a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-fluoroethyl bromide under basic conditions. The reaction typically proceeds in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the pyrrolidine nitrogen.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group or other reduced forms.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted pyrrolidines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)pyrrolidine involves its interaction with molecular targets through its fluorinated moiety. The fluoroethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The compound’s effects are mediated through pathways involving fluorine-substituted intermediates, which can influence the overall reactivity and stability of the molecule.

Comparison with Similar Compounds

    2-Fluoropyrrolidine: Similar in structure but with the fluorine atom directly attached to the pyrrolidine ring.

    1-(2-Chloroethyl)pyrrolidine: Contains a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.

    1-(2-Bromoethyl)pyrrolidine: Features a bromoethyl group, which can be used for different substitution reactions compared to the fluoroethyl derivative.

Uniqueness: 1-(2-Fluoroethyl)pyrrolidine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

1-(2-fluoroethyl)pyrrolidine

InChI

InChI=1S/C6H12FN/c7-3-6-8-4-1-2-5-8/h1-6H2

InChI Key

XPNDMPZJUBLQEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCF

Origin of Product

United States

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